Cpd-TH

Description

Historical Context of CPD Discovery and Early Characterization

The study of cyclobutane (B1203170) pyrimidine (B1678525) dimers began with the discovery that UV radiation causes damage to DNA by inducing the formation of these lesions. pnas.org Early research identified CPDs as the most abundant DNA photolesions. researchgate.net These initial studies were crucial in understanding that CPDs form when two adjacent pyrimidine bases, most commonly thymines, become covalently linked. fiveable.me This dimerization process creates a cyclobutane ring, which distorts the DNA's double helix structure. wikipedia.orgfiveable.me

A significant part of the early characterization of CPDs involved understanding their repair mechanisms. Scientists discovered the enzyme photolyase, which can repair CPDs by absorbing blue light and splitting the cyclobutane ring, thus restoring the normal bases. pnas.org This process of photoreactivation was a key finding in early DNA repair studies. fiveable.me Further research using techniques like ligation-mediated PCR (LMPCR) allowed for the detailed analysis of CPD repair at the nucleotide level. nih.gov Early investigations also indicated that pyrimidine dimers containing 5-hydroxymethylcytosine (B124674) (5hmC) could be detected in the DNA of UV-irradiated bacteriophages. nih.gov

Significance of Cyclobutane Pyrimidine Dimers as Photolesions in Genomic Integrity

Cyclobutane pyrimidine dimers are highly significant as photolesions due to their detrimental effects on genomic integrity. nih.gov They are the most common type of DNA damage induced by UV exposure and can interfere with vital cellular processes. fiveable.menih.gov The formation of CPDs distorts the DNA structure, which can hinder proper base pairing during DNA replication and transcription. wikipedia.orgfiveable.me This distortion can lead to replication errors and mutations if the lesions are not repaired. fiveable.me

The presence of unrepaired CPDs is a primary cause of various responses to UV exposure, including sunburn, apoptosis, and has been identified as a principal factor in the development of non-melanoma skin cancer. nih.gov Both UVB and the more abundant UVA radiation can lead to the formation of CPDs in human skin. pnas.org Research has shown that UVA-induced CPDs are removed at a slower rate than those produced by UVB. pnas.org

CPDs are considered a major source of UV-induced DNA breaks and have a profound impact on the transcriptional response of cells to UV radiation. nih.gov Their presence can stall DNA replication and transcription, potentially leading to cell death. wikipedia.orgresearchgate.net The mutagenic potential of CPDs is significant, as they can cause specific mutations, such as C to T substitutions, which are often found in key genes like p53. researchgate.net The genomic landscape of CPD formation is not uniform; certain sites, known as "CPD hyperhotspots," are hundreds of times more susceptible to CPD formation than the average genomic site. nih.gov These hyperhotspots are often located in promoter regions near genes related to RNA processing. nih.gov

The cellular response to CPDs involves complex repair mechanisms, primarily nucleotide excision repair (NER) in humans, as they lack the photolyase enzyme. wikipedia.orgfiveable.me The NER pathway recognizes and removes bulky DNA lesions like CPDs. fiveable.me The efficient repair of CPDs is critical for maintaining genomic stability and preventing the harmful consequences of UV-induced DNA damage. wikipedia.orgnih.gov

Interactive Data Tables

Table 1: UV-Induced DNA Damage Comparison

| Feature | Cyclobutane Pyrimidine Dimers (CPDs) | Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | 8-oxo-7,8-dihydro-2'-deoxyguanosine |

| Inducing Agent | UVB and UVA radiation pnas.org | UVB radiation researchgate.net | UVA radiation (oxidative damage) pnas.org |

| Relative Abundance | Predominant lesion from UV exposure researchgate.netnih.gov | Second major class of DNA photoproducts researchgate.net | Produced in smaller amounts than CPDs by UVA pnas.org |

| Repair Mechanism | Nucleotide Excision Repair (NER), Photoreactivation (in some organisms) fiveable.mepnas.org | Nucleotide Excision Repair (NER) nih.gov | Base Excision Repair nih.gov |

| Biological Consequence | Mutagenic, carcinogenic, can block replication and transcription wikipedia.orgfiveable.menih.gov | Mutagenic researchgate.net | Oxidative stress marker |

Table 2: CPD Formation and Repair Characteristics

| Characteristic | Finding | Reference |

| Formation Hotspots | Occur at sites with specific sequence context and chromatin structure, often in nucleosome linker regions. nih.gov | nih.gov |

| Hyperhotspots | Sites up to 550-fold more sensitive to CPD formation, often located in promoter regions at ETS-family transcription factor binding motifs. nih.gov | nih.gov |

| Repair Rate (UVA vs. UVB) | UVA-generated CPDs are removed at a lower rate than those produced by UVB irradiation. pnas.org | pnas.org |

| Cellular Response | Induce transcriptional regulation of genes associated with DNA repair and signaling of single-strand and double-strand breaks. nih.gov | nih.gov |

| Mutagenicity | CPDs produced by UVB in mouse skin appear to be more mutagenic than those produced by UVC. nih.gov | nih.gov |

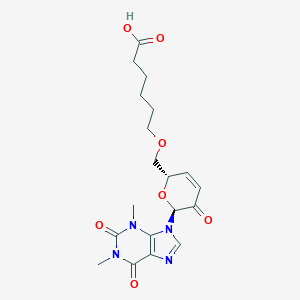

Structure

3D Structure

Properties

CAS No. |

107838-94-8 |

|---|---|

Molecular Formula |

C19H24N4O7 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

6-[[(2S,6S)-6-(1,3-dimethyl-2,6-dioxopurin-9-yl)-5-oxo-2H-pyran-2-yl]methoxy]hexanoic acid |

InChI |

InChI=1S/C19H24N4O7/c1-21-16-15(17(27)22(2)19(21)28)20-11-23(16)18-13(24)8-7-12(30-18)10-29-9-5-3-4-6-14(25)26/h7-8,11-12,18H,3-6,9-10H2,1-2H3,(H,25,26)/t12-,18-/m0/s1 |

InChI Key |

BBNUVZSDGRQNJJ-SGTLLEGYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCC(=O)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |

Synonyms |

7-(6-O-(5-carboxypentyl)-3,4-dideoxyhex-3-enopyranosyl-2-ulose)theophylline CPD-TH |

Origin of Product |

United States |

Photochemical Formation of Cyclobutane Pyrimidine Dimers

Mechanisms of UV-Induced Dimerization

The formation of CPDs is primarily driven by the direct absorption of UV light by pyrimidine (B1678525) bases, leading to excited states that undergo subsequent dimerization reactions. These mechanisms involve distinct photochemical pathways, including concerted cycloaddition and stepwise diradical formation.

[2+2] Cycloaddition Reactions in Cyclobutane (B1203170) Pyrimidine Dimer Formation

The predominant mechanism for CPD formation involves a [2+2] cycloaddition reaction between the C5=C6 double bonds of two adjacent pyrimidine bases in the same oligonucleotide strand mdpi.comwikipedia.orgnih.govresearchgate.netacs.orgjournals.co.zaoup.com. This reaction leads to the creation of a cyclobutane ring, covalently linking the two pyrimidine moieties. In native B-form DNA, this photocycloaddition typically results in the formation of cis-syn CPDs nih.govacs.orgacs.org.

Research findings indicate that this reaction can occur extremely rapidly, with CPDs forming within less than 1 picosecond upon exposure of single-stranded DNA to UVB light nih.govacs.org. The efficiency of this dimerization is influenced by factors such as wavelength, DNA conformation, and the specific dipyrimidine sequence (e.g., thymine-thymine (TT), thymine-cytosine (TC), cytosine-thymine (CT), and cytosine-cytosine (CC)), with TT dimers often being the most prevalent acs.orgoup.comnih.govpsu.edu.

Triplet-State Pathways and Diradical Intermediates in Cyclobutane Pyrimidine Dimer Formation

While direct excitation often leads to singlet-state photochemistry, triplet-state pathways also contribute to CPD formation, particularly through photosensitization or in specific DNA contexts nih.govresearchgate.netacs.orgcolab.wsnih.govresearchgate.netd-nb.info. In these mechanisms, a photosensitizer is excited to its singlet state, followed by intersystem crossing to a triplet state. This triplet sensitizer (B1316253) then transfers its energy to a dipyrimidine, generating a triplet excited pyrimidine nih.gov.

This triplet excited pyrimidine can then form a single bond between the C6 positions of the adjacent pyrimidines, leading to a triplet biradical intermediate (³BR) nih.govacs.orgnih.govresearchgate.netd-nb.info. This biradical intermediate subsequently undergoes intersystem crossing (ISC) to a singlet biradical (¹BR), followed by the formation of the C5-C5 bond, completing the cyclobutane ring nih.govacs.orgnih.gov. Computational studies using hybrid density functional theory have explored these reaction pathways, indicating favorable energy barriers for CPD formation in both singlet and triplet excited states, with the triplet mechanism involving a distinct stepwise diradical intermediate acs.orgcolab.wsnih.gov. The stability of this triplet biradical intermediate, for instance, can be enhanced by factors like 5-methylcytosine (B146107), leading to increased CPD yields researchgate.net.

Direct Photochemical Excitation of Pyrimidines and Dimerization Efficiency

Direct photochemical excitation of pyrimidines is the primary mechanism for CPD formation under UVC irradiation (wavelengths < 290 nm), aligning with the absorbance maximum of DNA around 260 nm oup.comnih.gov. UVB (290–320 nm) and UVA (320–400 nm) also induce CPDs via direct excitation nih.govacs.orgnih.govpsu.edu. The efficiency of dimerization is significantly influenced by the local environment and conformational dynamics of the DNA oup.comnih.gov.

The ability of neighboring bases to quench the photochemically excited state can modulate dimerization efficiency oup.comnih.gov. For instance, flanking sequences play a crucial role in determining dimer yields, with specific dinucleotide sequences exhibiting varying propensities for dimerization. The preference for dimerization generally follows the trend TT > TC, CT > CC, a pattern observed both in vitro and in vivo oup.com. Furthermore, the double-stranded structure of DNA can increase the capacity of pyrimidine bases to absorb UVA photons, contributing to CPD formation even at longer UV wavelengths psu.edu.

Isomeric Forms and Stereochemistry of Cyclobutane Pyrimidine Dimers

Cyclobutane pyrimidine dimers can exist in several isomeric forms, distinguished by the relative orientation of the pyrimidine bases and the stereochemistry of the cyclobutane ring. These structural variations have significant implications for their recognition and repair by cellular machinery.

Cis-Syn Cyclobutane Pyrimidine Dimers in DNA

Among the various possible isomers, the cis-syn cyclobutane pyrimidine dimer (CPD) is the most common and quantitatively significant photoproduct formed in DNA upon UV irradiation mdpi.compnas.orgnih.govacs.orggenelink.comglenresearch.comrcsb.orgcambio.co.uknih.gov. In this configuration, the two pyrimidine bases are oriented head-to-head (syn) and the substituents at the C5 positions of the pyrimidine rings are on the same side (cis) of the cyclobutane ring mdpi.comacs.org.

The formation of cis-syn CPDs, particularly between adjacent thymine (B56734) bases (cis-syn thymine dimer), is a major outcome of UV-induced DNA damage pnas.orggenelink.comglenresearch.comrcsb.orgcambio.co.uk. This specific stereoisomer introduces a significant structural distortion in the DNA double helix, leading to a bend of approximately 30 degrees in the DNA and an unexpectedly wide minor groove pnas.orgrcsb.org. These structural changes are critical for the recognition of CPDs by DNA repair enzymes, such as photolyases and nucleotide excision repair (NER) mechanisms wikipedia.orggenelink.comglenresearch.com.

Formation of Other Stereoisomers (e.g., Trans-Syn)

While cis-syn CPDs are the most prevalent in B-form DNA, other stereoisomeric forms can also be generated, particularly under specific conditions or in non-B DNA conformations mdpi.comoup.comacs.orgnsf.gov. In general, pyrimidine cyclobutane dimers can exist in four main isomeric structures based on the orientation of the bases (head-to-head or syn, and head-to-tail or anti) and the stereochemistry of the cyclobutane ring (cis or trans) mdpi.comacs.org. This leads to cis-syn, trans-syn, cis-anti, and trans-anti configurations mdpi.comoup.comacs.org.

For example, irradiation of G-quadruplexes and other non-B DNA conformations in vitro can produce CPDs between non-adjacent pyrimidines, resulting in a mixture of isomers including syn and anti orientations with both cis and trans stereochemistry acs.orgnsf.gov. Research has shown that photosensitized cycloaddition reactions can lead to the stereoselective formation of specific isomers, such as the trans-syn cyclobutane thymine dimer, depending on the base modifications and photosensitizer used oup.com. Distinguishing these various isomeric forms, such as cis-syn and trans-anti thymine dimers, is possible using advanced analytical techniques like ion mobility and tandem mass spectrometry, which can differentiate based on their predicted cross-sections and fragmentation patterns acs.orgnih.gov.

Compound Names and PubChem CIDs

Sequence Specificity and Hotspots of Cyclobutane Pyrimidine Dimer Formation

The formation of CPDs is not random but exhibits sequence specificity, with certain DNA sequences being more prone to dimerization, creating "hotspots" nih.gov. Dipyrimidine sequences, particularly TT, TC, CT, and CC, are the sites where CPDs preferentially form daneshyari.com. Among these, TT sequences are generally the most susceptible to CPD formation genelink.combiosyn.com. The efficiency of CPD formation can vary significantly depending on the specific sequence context surrounding the pyrimidine bases. For instance, studies have investigated CPD formation in sequences containing modified cytosine bases, such as 5-hydroxymethylcytosine (B124674) (5hmC), revealing that CPD formation in certain sequence contexts was not enhanced at 5mC bases daneshyari.com.

Influence of Nucleic Acid Conformation on Cyclobutane Pyrimidine Dimer Formation Efficiency

The three-dimensional conformation of nucleic acids significantly influences the efficiency of CPD formation nih.gov. The spatial arrangement of adjacent pyrimidines within the DNA helix dictates their proximity and orientation, which are crucial for the [2+2] cycloaddition reaction that forms the cyclobutane ring nih.gov. B-form DNA, the most common physiological conformation, allows for the optimal alignment of pyrimidine bases for dimerization upon UV irradiation. Any structural alterations or local unwinding of the DNA can either enhance or reduce the probability of dimer formation by affecting the stacking interactions and the distance between the reactive carbons. For example, regions of DNA that are more flexible or transiently denatured might present pyrimidine bases in a more favorable conformation for dimerization nih.gov.

"Dark Cyclobutane Pyrimidine Dimer" (dCPD) Formation Mechanisms Post-Irradiation

While CPDs are typically associated with direct UV exposure, research has identified mechanisms leading to "dark Cyclobutane Pyrimidine Dimer" (dCPD) formation, which occur post-irradiation or in the absence of direct UV light glenresearch.combiosyn.com. These mechanisms suggest that DNA damage can continue to accumulate even after the initial UV insult has ceased.

Role of Melanin (B1238610) and Oxidative Processes in dCPD Generation

Melanin, the primary pigment responsible for skin and hair color, plays a complex role in dCPD generation glenresearch.combiosyn.com. While melanin primarily acts as a photoprotective agent by absorbing UV radiation and dissipating it as heat, it can also contribute to oxidative stress and the formation of reactive oxygen species (ROS) glenresearch.com. These ROS can indirectly lead to DNA damage, including the formation of dCPDs, through oxidative processes that modify bases or create conditions conducive to dimerization even in the absence of direct UV photons glenresearch.combiosyn.com. The interaction between melanin, UV exposure, and subsequent oxidative reactions is a key area of research in understanding prolonged DNA damage.

Impact of Cyclobutane Pyrimidine Dimers on Nucleic Acid Structure and Function

Conformational Changes and Local Distortions in DNA Duplexes Induced by Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers

The formation of Cyclobutane Pyrimidine Dimers (CPDs) introduces significant conformational changes and local distortions within the DNA duplex, fundamentally altering its structure from the canonical B-DNA form nih.govoup.compnas.org. These distortions arise because the covalent bonds formed between adjacent pyrimidines prevent them from forming proper hydrogen bonds with their complementary bases on the opposing strand oup.com.

Studies have shown that CPD-containing DNA exhibits a bending of the helical axis, typically towards the major groove, and unwinding of the helix oup.compnas.org. For instance, a CPD-containing DNA in the absence of repair proteins can be bent by approximately 30° and unwound by about 9° near the lesion site oup.com. When repair proteins like Rad4 bind to the damaged DNA, the bending angle can further increase to around 42° with substantial helical unwinding oup.com.

The presence of CPDs leads to altered base-pairing geometry and affects the stability of base pairing in the vicinity of the damage oup.compnas.org. This results in a pinching of the minor groove on the 3′ side of the CPD lesion and significant widening of both the minor and major grooves on both the 3′ and 5′ sides of the CPD pnas.org. These structural changes are crucial for the recognition of the damage by DNA repair proteins, serving as a signal for nucleotide excision repair (NER) mechanisms oup.com. Molecular dynamics simulations have revealed distinct conformational states in CPD-damaged DNA compared to regular B-DNA, suggesting that these transient conformations may facilitate the initial binding of repair enzymes like DNA photolyase nih.gov.

The extent of distortion can vary depending on the specific sequence context and the presence of mismatched bases opposite the CPD. For example, a DNA duplex containing a single 3′ TG wobble pair in a CPD shows little conformational distortion, whereas severe helical distortion occurs when a CPD contains double TG wobble pairs rcsb.org.

Table 1: Conformational Changes in DNA Duplexes Induced by CPDs

| Structural Parameter | Undamaged B-DNA (Approximate) | CPD-Containing DNA (Approximate) | References |

| Helical Bending Angle | 0° | 30° (unbound), 42° (Rad4-bound) | oup.compnas.org |

| Helical Unwinding Angle | 0° | 9° | oup.compnas.org |

| Minor Groove Width | Normal | Pinched (3' side), Widened (5' side) | pnas.org |

| Major Groove Width | Normal | Widened (both sides) | pnas.org |

Interference with DNA Replication Processes by Cyclobutane Pyrimidine Dimers

Cyclobutane Pyrimidine Dimers (CPDs) significantly interfere with DNA replication processes, acting as physical blocks to DNA polymerase progression wikipedia.orgnih.govvaia.com. When a DNA polymerase encounters a CPD, its progression is impeded, leading to replication fork stalling or collapse vaia.com. This blockage can result in incomplete or inaccurate replication of genetic material, potentially leading to mutations or chromosomal rearrangements vaia.com.

Cells have evolved translesion synthesis (TLS) polymerases to bypass these lesions, allowing replication to proceed past the damaged site wikipedia.orgpnas.org. DNA polymerase η (Pol η) is particularly adapted to synthesize past cis-syn CPDs pnas.orgnih.gov. While Pol η can bypass CPDs, its fidelity can vary. For instance, it often incorporates adenine (B156593) opposite thymine (B56734) dimers, which can be an error-free bypass for T-T dimers wikipedia.org. However, if cytosine or 5-methylcytosine (B146107) within a CPD deaminates to uracil (B121893) or thymine, respectively, Pol η's insertion of adenine opposite these altered bases leads to C-to-T mutations wikipedia.orgnih.govresearchgate.net.

The efficiency and accuracy of CPD bypass by TLS polymerases are crucial for maintaining genome integrity. Studies in mouse and human cells indicate that TLS makes a prominent contribution to CPD bypass on both DNA strands during replication pnas.org. While Pol η generally promotes error-free bypass of T-T CPDs, other polymerases like Pol κ and Pol ζ can promote mutagenic TLS opposite CPDs pnas.org.

Impairment of DNA Transcription Mechanisms by Cyclobutane Pyrimidine Dimers

Cyclobutane Pyrimidine Dimers (CPDs) also impair DNA transcription mechanisms by acting as roadblocks for RNA polymerase wikipedia.orgembopress.orgpnas.orgvaia.com. The structural distortions induced by CPDs, such as the altered base-pairing geometry, helix bending, and unwinding, can prevent RNA polymerases from efficiently transcribing DNA beyond the dimerization site wikipedia.orgpnas.org. This can lead to the stalling of RNA polymerase, thereby blocking gene expression pnas.orgvaia.com.

The impairment of transcription by CPDs is a significant cellular response to UV damage. Unrepaired CPDs can comprise the principal mediator of the cellular transcriptional response to UV exposure embopress.org. The ability of CPDs to block RNA polymerases is also exploited by the cell's repair machinery, particularly in transcription-coupled repair (TCR), where stalled RNA polymerases serve as a signal for the recruitment of repair proteins pnas.orgpnas.org. This mechanism ensures that actively transcribed genes are prioritized for repair, preventing the accumulation of mutations in essential coding regions wikipedia.org.

However, if CPDs persist and transcription remains impaired, it can lead to faulty protein synthesis and ultimately impact cellular function and viability vaia.com.

Role of Cyclobutane Pyrimidine Dimers in UV-Induced Mutagenesis Pathways

Cyclobutane Pyrimidine Dimers (CPDs) are the predominant DNA lesions induced by UV radiation and are a major cause of UV-induced mutagenesis, significantly contributing to the development of skin cancers wikipedia.orgembopress.orgfrontiersin.orgnih.govplos.orgresearchgate.netplos.org. It is estimated that CPDs account for approximately 80% of UV-induced mutations in mammalian cells pnas.org. The persistence of these lesions in the genetic material increases the likelihood of their fixation into mutations, a hallmark event in cancer initiation embopress.org.

The mutagenic potential of CPDs stems from their ability to distort the DNA helix, which can lead to erroneous nucleotide incorporation by DNA polymerases during replication if not properly repaired wikipedia.orgnih.gov. While DNA repair mechanisms, such as nucleotide excision repair (NER) and photoreactivation (in organisms possessing photolyase), are crucial for removing CPDs, their inefficient removal or bypass by error-prone polymerases can result in characteristic mutational signatures wikipedia.orgwikipedia.orgnih.govbiologists.com.

The distribution of UV-induced mutations is not uniform across the genome and is influenced by factors such as nucleosome structure and transcription factor binding plos.orgnih.gov. CPD formation is elevated at outward-facing dinucleotides within nucleosomes, mirroring the oscillation of mutation density plos.org.

Cyclobutane Pyrimidine Dimer-Linked C to T and CC to TT Signature Mutations

A distinctive mutational signature associated with UV exposure, particularly in skin cancers, is the predominance of C to T (cytosine to thymine) and CC to TT (tandem cytosine to tandem thymine) base substitutions at dipyrimidine sites wikipedia.orgfrontiersin.orgresearchgate.netcellbiolabs.comrsc.org. These "UV signature mutations" are directly linked to the formation of CPDs wikipedia.orgfrontiersin.org.

This specificity for C>T mutations is largely attributed to the accelerated deamination of cytosine when it is part of a CPD wikipedia.org. While thymine-thymine (T-T) CPDs are the most common lesions formed by UV, cytosine-containing CPDs (C-C, T-C) are more mutagenic due to this deamination process wikipedia.orgresearchgate.netnih.gov.

Table 2: UV-Induced Signature Mutations

| Mutation Type | Lesion Type | Primary Mechanism | References |

| C > T | CPD | Cytosine Deamination | wikipedia.orgfrontiersin.org |

| CC > TT | CPD | Tandem Cytosine Deamination | wikipedia.orgfrontiersin.org |

Deamination of Cytosine and 5-Methylcytosine in Cyclobutane Pyrimidine Dimers and Subsequent Mutagenic Consequences

A critical pathway leading to UV-induced C to T mutations involves the deamination of cytosine and 5-methylcytosine within Cyclobutane Pyrimidine Dimers wikipedia.orgnih.govresearchgate.netwikipedia.orgfrontiersin.orgnih.govpnas.orgoup.comoup.com. In undamaged, double-stranded DNA, cytosine deaminates very infrequently, with a half-life in the tens of thousands of years oup.com. However, within a CPD, the rate of cytosine deamination is dramatically accelerated, shortening its half-life to as little as 24 hours or less researchgate.netpnas.orgoup.com.

This deamination converts cytosine to uracil (U) and 5-methylcytosine to thymine (T) nih.govresearchgate.netwikipedia.orgpnas.orgoup.com. During subsequent DNA replication, if a DNA polymerase encounters a uracil or thymine at the site of the original cytosine or 5-methylcytosine, it will preferentially insert an adenine (A) on the newly synthesized complementary strand wikipedia.orgresearchgate.netnih.gov. This misincorporation results in a C:G to T:A transition mutation researchgate.netwikipedia.org.

The frequency of CPDs with 3′C deamination is approximately three times greater than that of CPDs with 5′C deamination, correlating with the higher frequency of melanoma C-to-T mutations at the 3′C position nih.gov. This deamination-bypass mechanism is considered a leading cause of mutations in melanomas nih.gov.

Table 3: Deamination in CPDs and Mutagenic Outcomes

| Original Base in CPD | Deaminated Product | Mutagenic Consequence (after replication) | References |

| Cytosine (C) | Uracil (U) | C:G → T:A transition | researchgate.netwikipedia.orgoup.com |

| 5-Methylcytosine (5mC) | Thymine (T) | 5mC:G → T:A transition | researchgate.netwikipedia.orgoup.com |

Dynamic Accumulation and Photoreversion of Cyclobutane Pyrimidine Dimers

Cyclobutane Pyrimidine Dimers (CPDs) dynamically accumulate in DNA upon UV exposure, with their formation being directly correlated with UV fluence plos.orgtandfonline.com. The most prevalent CPD is the cyclobutane thymine-thymine dimer (T<>T), but other pyrimidine combinations (T-C, C-C) also form oup.com. The efficiency of CPD formation can be modulated by the ability of neighboring bases to quench the photochemically excited state and by the dynamics and geometry of adjacent pyrimidines oup.com. In nucleosomes, CPDs form more readily at positions where the minor groove of DNA faces "out" from histone proteins, leading to a periodic formation pattern frontiersin.orgplos.org.

Cells possess sophisticated DNA repair mechanisms to counteract the accumulation of CPDs. The primary repair pathways include:

Nucleotide Excision Repair (NER): This is a versatile and highly conserved mechanism in humans and other eukaryotes that recognizes and removes helix-distorting lesions like CPDs wikipedia.orgembopress.orgoup.combiologists.com. NER involves unwinding the DNA around the lesion and excising an oligonucleotide fragment containing the damage pnas.orgoup.com. While NER is efficient, the removal of CPDs by NER occurs at a slower rate compared to other UV-induced lesions like (6-4) photoproducts pnas.orgpnas.orgnih.gov.

Photoreactivation: In many organisms (excluding placental mammals like humans), CPDs can be directly repaired by DNA photolyase enzymes wikipedia.orgbiologists.compnas.orgnih.govnih.gov. Photolyase utilizes blue light energy to directly split the cyclobutane ring of the CPD, restoring the two normal pyrimidine bases without excising the lesion wikipedia.orgbiologists.compnas.orgnih.govresearchgate.net. This process, known as photorepair, is highly efficient and faster than NER for CPD removal biologists.com. The repair occurs through a cyclic electron-transfer radical mechanism, completing in picoseconds to nanoseconds pnas.orgnih.govresearchgate.net.

The dynamic nature of CPD accumulation and repair means that the population of CPDs in the genome is constantly evolving. Cellular repair mechanisms gradually reduce CPDs over time, with higher UV fluence treatments sometimes leading to faster initial repair rates tandfonline.com. The interconversion between CPD formation and photoreversion exerts control on CPD populations, suggesting that the dominant sites of CPDs can evolve as DNA conformation changes in response to cellular processes oup.comnih.gov.

Table 4: Key Characteristics of CPD Repair Mechanisms

| Repair Mechanism | Organisms | Energy Source | Efficiency for CPDs | Speed for CPDs | References |

| NER | Eukaryotes, Prokaryotes | ATP-dependent | High | Slower than photoreactivation | embopress.orgpnas.orgbiologists.com |

| Photoreactivation | Most organisms (except placental mammals) | Blue/Near-UV light | High | Fast (picoseconds-nanoseconds) | wikipedia.orgbiologists.compnas.orgnih.govresearchgate.net |

Molecular Mechanisms of Cyclobutane Pyrimidine Dimer Repair

Photoreactivation by DNA Photolyases

Photoreactivation is a light-dependent enzymatic process that directly reverses the formation of CPDs, restoring the pyrimidine (B1678525) bases to their original state without altering the DNA backbone. easybiologyclass.complantlet.org This elegant repair mechanism is carried out by a class of enzymes known as DNA photolyases. nih.govwikipedia.org

Enzymatic Mechanism and Flavin Adenine (B156593) Dinucleotide (FADH-) Cofactor Involvement

The catalytic activity of DNA photolyase is dependent on a fully reduced flavin adenine dinucleotide (FADH-) cofactor. easybiologyclass.comnih.gov The repair process is initiated when the photolyase enzyme recognizes and binds to the CPD lesion in the DNA. plantlet.org The enzyme then absorbs a photon of blue or near-UV light (300-500 nm), which excites the FADH- cofactor to a higher energy state (FADH-*). easybiologyclass.complantlet.org

This excited cofactor donates an electron to the CPD, creating a transient radical anion of the dimer. easybiologyclass.com This electron transfer initiates the splitting of the cyclobutane (B1203170) ring. pnas.org After the ring is cleaved and the two pyrimidine bases are restored, the electron is transferred back to the flavin cofactor, returning it to its initial FADH- state. easybiologyclass.com The enzyme then dissociates from the repaired DNA, ready to catalyze another repair cycle. easybiologyclass.com The entire repair photocycle is completed on an ultrafast timescale, typically within a nanosecond. researchgate.net

Some photolyases also contain a second chromophore, such as methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), which acts as a light-harvesting antenna to increase the efficiency of the repair process. researchgate.net

Ultrafast Electron Transfer Dynamics in Photolyase-Mediated Cyclobutane Pyrimidine Dimer Repair

The initial forward electron transfer from the excited FADH- to the CPD has been measured to occur in about 250 picoseconds. pnas.org The subsequent steps, including the splitting of the cyclobutane ring and the back electron transfer to restore the cofactor, are also exceptionally rapid. pnas.org The efficiency of these electron transfer reactions is critical for the high quantum yield of CPD repair by photolyase. nih.gov

| Step | Timescale | Description |

| Photoexcitation of FADH- | Femtoseconds | Absorption of a blue light photon by the FADH- cofactor. |

| Forward Electron Transfer | ~250 ps | An electron is transferred from the excited FADH-* to the CPD lesion. |

| Cyclobutane Ring Splitting | < 90 ps | The two covalent bonds of the cyclobutane ring are broken sequentially. |

| Back Electron Transfer | ~700 ps (total cycle) | The electron is returned to the flavin radical, restoring the FADH- cofactor. |

Sequential Cyclobutane Ring Splitting Dynamics

Contrary to a concerted mechanism where both bonds of the cyclobutane ring break simultaneously, research has shown that the splitting of the CPD ring occurs in two sequential steps. pnas.orgnih.gov Ultrafast UV absorption spectroscopy has demonstrated that the two carbon-carbon bonds of the cyclobutane ring break one after the other. pnas.org The entire ring-splitting process is completed within approximately 90 picoseconds. pnas.orgnih.govnih.gov The first C5-C5' bond breaks, followed by the cleavage of the second C6-C6' bond, leading to the restoration of the two individual pyrimidine bases. nih.gov

Structural Basis of Photolyase-Cyclobutane Pyrimidine Dimer Interaction

The remarkable efficiency and specificity of photolyase are rooted in its three-dimensional structure and its interaction with the CPD-containing DNA. nih.govresearchgate.net The FADH- cofactor is held in a unique, bent U-shaped conformation within the active site of the enzyme. pnas.org This conformation brings the isoalloxazine and adenine rings of the FAD molecule into close proximity. pnas.org

The crystal structure of Aspergillus nidulans photolyase complexed with a CPD shows that the adenine moiety of FADH- is positioned at van der Waals distances from both pyrimidine bases of the CPD. pnas.org This arrangement is crucial for mediating the electron transfer from the flavin to the lesion. pnas.org The active site also contains specific amino acid residues that create a unique electrostatic environment, which helps to optimize the redox potentials and stabilize the various intermediates in the catalytic cycle, thereby maximizing the repair efficiency. pnas.orgnih.gov

Nucleotide Excision Repair (NER) Pathway for Cyclobutane Pyrimidine Dimers

In organisms that lack photolyases, such as placental mammals, the primary mechanism for removing CPDs is the nucleotide excision repair (NER) pathway. embopress.org NER is a versatile and highly conserved repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions, including CPDs. oup.comnih.gov The NER pathway can be divided into two sub-pathways: global genome repair (GG-NER) and transcription-coupled repair (TC-NER). nih.gov

Global Genome Repair (GG-NER) Recognition of Cyclobutane Pyrimidine Dimers

The global genome repair (GG-NER) sub-pathway is responsible for removing lesions from the entire genome, including transcriptionally silent regions. embopress.orgnih.gov The initial recognition of the CPD lesion in GG-NER is a critical and complex step. nih.gov

The XPC-HR23B protein complex is a key player in the initial recognition of many bulky DNA lesions. nih.govresearchgate.net However, the XPC-HR23B complex has a low binding affinity for CPDs, which cause only a minor distortion of the DNA helix. nih.govfrontiersin.org To overcome this, the cell employs another factor, the DNA damage-binding protein (DDB), which is a heterodimer of DDB1 and DDB2 (also known as XPE). researchgate.netfrontiersin.org

The DDB2 subunit has a high affinity and specificity for UV-induced photoproducts, including CPDs. frontiersin.org It is proposed that the DDB complex acts as the initial sensor for CPDs, binding to the lesion and then recruiting the XPC-HR23B complex to the site of damage. nih.govfrontiersin.org This hierarchical recognition process ensures the efficient detection and subsequent removal of CPDs from the genome. frontiersin.org Following recognition, a cascade of other NER proteins is recruited to excise an oligonucleotide fragment of 24-32 nucleotides containing the CPD, and the resulting gap is filled by DNA polymerase and sealed by DNA ligase. nih.gov

| Factor | Role in CPD Recognition |

| XPC-HR23B | A key damage recognition factor in GG-NER, but has low affinity for CPDs. nih.govfrontiersin.org |

| DDB1-DDB2 (UV-DDB) | Acts as the primary sensor for CPDs, binding with high affinity and specificity. researchgate.netfrontiersin.org |

| Recruitment | The DDB complex facilitates the recruitment of the XPC-HR23B complex to the CPD lesion. nih.govfrontiersin.org |

Transcription-Coupled Repair (TC-NER) of Cyclobutane Pyrimidine Dimers

Transcription-coupled repair (TCR) is a specialized sub-pathway of nucleotide excision repair (NER) that specifically and efficiently removes DNA lesions, such as cyclobutane pyrimidine dimers (CPDs), from the transcribed strand of active genes. cipsm.decancer.gov This process is initiated when an elongating RNA polymerase II (Pol II) encounters a CPD on the template DNA strand and stalls. cipsm.denih.gov This stalling event serves as a crucial damage recognition signal, triggering the recruitment of TCR-specific factors. cipsm.de

The mechanism of Pol II stalling at a CPD involves the lesion slowly entering the polymerase's active site. cipsm.de The 5'-thymine of the CPD then directs the misincorporation of a uridine into the messenger RNA (mRNA), which consequently blocks the translocation of the polymerase. cipsm.de This blockage is essential for initiating the repair process. If adenosine were to be incorporated opposite the 5'-thymine of the CPD, Pol II would be able to bypass the lesion, thus avoiding the initiation of TCR. cipsm.de

Once stalled, the Pol II complex recruits transcription-repair coupling factors, such as CSB in humans (Rad26 in yeast), which in turn recruit the core NER machinery, including the TFIIH complex. cipsm.de The helicases within TFIIH then unwind the DNA surrounding the lesion. cipsm.de Subsequently, endonucleases incise the damaged strand on both sides of the CPD, leading to the removal of a 24-34 nucleotide fragment containing the dimer. cipsm.de The resulting gap is then filled in by DNA synthesis, using the undamaged strand as a template, and finally sealed by DNA ligase. cipsm.de This targeted repair of the transcribed strand ensures the rapid resumption of transcription and maintains the integrity of genetic information being actively used by the cell. cancer.govannualreviews.org

Damage Sensing Proteins and Lesion Recognition (e.g., Rad4/XPC, UV-DDB)

The initial recognition of CPDs in the global genome nucleotide excision repair (GG-NER) pathway is a critical step that involves a sophisticated interplay of specialized damage-sensing proteins. Because CPDs cause only a minimal distortion of the DNA helix, they are poorly recognized by the primary sensor, the Xeroderma Pigmentosum Complementation Group C (XPC) protein complex (Rad4 in yeast). mdpi.comresearchgate.net Consequently, the recognition of these lesions is often facilitated by the UV-damaged DNA-binding (UV-DDB) protein complex, a heterodimer composed of DDB1 and DDB2. mdpi.comresearchgate.net

The UV-DDB complex exhibits a high binding affinity and specificity for CPDs. mdpi.com Structural studies have revealed that the DDB2 subunit directly interacts with the CPD, inserting a β-hairpin into the DNA duplex and flipping the two dimerized pyrimidines into a specific binding pocket. mdpi.comnih.gov This interaction induces a significant kink in the DNA, creating a more distorted structure that is a more suitable substrate for XPC. mdpi.com By binding to the CPD and altering the local DNA conformation, UV-DDB essentially "tags" the lesion for recognition by the core NER machinery. nih.gov

Following the initial recognition by UV-DDB, the XPC complex is recruited to the site of damage. researchgate.netnih.gov The Rad4/XPC protein then engages with the distorted DNA. Although it does not directly interact with the CPD itself, it recognizes the local destabilization of the DNA duplex caused by the lesion and the action of UV-DDB. nih.govovid.com This recognition is crucial for the subsequent recruitment of the TFIIH helicase and the assembly of the full NER incision complex. ovid.com The UV-DDB-mediated pathway is particularly vital for the efficient repair of CPDs, which would otherwise largely escape detection by the XPC complex alone. nih.gov

| Protein/Complex | Function in CPD Recognition | Key Features |

| UV-DDB (DDB1/DDB2) | Initial recognition of CPDs, particularly those causing minimal DNA distortion. mdpi.comresearchgate.net | High affinity and specificity for CPDs. DDB2 directly binds and flips out the dimerized bases. mdpi.com Induces a kink in the DNA to facilitate XPC binding. mdpi.com |

| XPC (Rad4 in yeast) | Primary damage sensor in GG-NER. ovid.com | Recognizes DNA helix distortions rather than specific lesions. nih.gov Binds to the thermodynamically destabilized DNA region around the CPD. ovid.com Recruits downstream NER factors like TFIIH. ovid.com |

Translesion Synthesis (TLS) Across Cyclobutane Pyrimidine Dimers

Role of Specialized DNA Polymerases (e.g., Pol η, Pol ζ) in Cyclobutane Pyrimidine Dimer Bypass

When DNA replication forks encounter unrepaired CPDs, the replicative polymerases stall, which can lead to replication fork collapse and cell death. oup.com To overcome this, cells employ a DNA damage tolerance mechanism called translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across the lesion. pnas.org

DNA Polymerase η (Pol η) is the primary and most crucial polymerase for bypassing CPDs in an accurate manner. pnas.orgresearchgate.net Pol η has a uniquely spacious active site that can accommodate the two linked pyrimidine bases of the CPD simultaneously. pnas.orgnih.gov This structural feature allows Pol η to correctly insert two adenine bases opposite a thymine-thymine (T-T) CPD, effectively bypassing the lesion without introducing a mutation. researchgate.netnih.gov This process is highly efficient and is considered the main pathway for error-free tolerance of CPDs. pnas.org The biological importance of Pol η is highlighted in individuals with the genetic disorder Xeroderma Pigmentosum Variant (XPV), who lack a functional Pol η and are consequently highly prone to sunlight-induced skin cancer due to mutagenic bypass of CPDs. pnas.orgoup.com

DNA Polymerase ζ (Pol ζ) is another key player in TLS, often acting as an extender polymerase. pnas.orgebi.ac.uk While Pol η is proficient at inserting nucleotides directly opposite the CPD, Pol ζ is thought to be primarily responsible for extending the DNA strand after the lesion has been bypassed by an inserter polymerase. pnas.orgoup.com In cells lacking Pol η (XPV cells), Pol ζ cooperates with other polymerases, such as Pol κ and Pol ι, to carry out a more error-prone bypass of CPDs. pnas.org In this scenario, an inserter polymerase like Pol ι or Pol κ might add a nucleotide opposite the 3' base of the CPD, and then Pol ζ would extend the mismatched primer terminus. pnas.org This backup pathway, while allowing for the completion of replication, is inherently mutagenic. pnas.org

| DNA Polymerase | Primary Role in CPD Bypass | Fidelity |

| Pol η | Inserts nucleotides directly opposite the CPD. researchgate.net | Predominantly error-free, inserts two adenines opposite a T-T dimer. pnas.orgnih.gov |

| Pol ζ | Extends the DNA strand after nucleotide insertion opposite the CPD. pnas.orgoup.com | Can be error-prone, especially when working with other TLS polymerases in the absence of Pol η. pnas.org |

| Pol κ / Pol ι | Can act as inserter polymerases in the absence of Pol η, often leading to mutagenic bypass. pnas.org | Error-prone. pnas.org |

Mechanisms of Accurate vs. Error-Prone Cyclobutane Pyrimidine Dimer Bypass

The fidelity of translesion synthesis (TLS) across CPDs is determined by the specific DNA polymerase recruited to the stalled replication fork. The choice between an accurate or error-prone bypass mechanism has significant consequences for genomic stability. pnas.orgnih.gov

Accurate Bypass by Polymerase η (Pol η): The primary mechanism for accurate CPD bypass is mediated by Pol η. researchgate.net This polymerase has a unique structural adaptation—a large and flexible active site—that allows it to accommodate the distorted CPD lesion. nih.gov When encountering a T-T CPD, Pol η can simultaneously bind both thymines of the dimer in its active site and preferentially incorporates two adenine nucleotides opposite them, following the Watson-Crick base-pairing rule. nih.govnih.gov This highly efficient and accurate process, often referred to as the "A-rule," ensures that the genetic information is preserved despite the presence of the lesion. researchgate.net The remarkable in vivo fidelity of Pol η in bypassing CPDs is a critical defense against the mutagenic potential of UV radiation. pnas.org Although Pol η has a relatively low fidelity when replicating undamaged DNA, its specialization for CPDs makes it an essential enzyme for mutation avoidance after sun exposure. nih.gov

Error-Prone Bypass in the Absence of Pol η: In cells deficient in Pol η, such as those from XPV patients, alternative and more mutagenic TLS pathways are activated to bypass CPDs. pnas.orgexlibrisgroup.com This leads to a significant increase in the frequency of mutations at the site of the lesion. exlibrisgroup.comnih.gov These backup pathways often involve a two-polymerase mechanism, with one polymerase acting as an "inserter" and another as an "extender." pnas.org

For instance, DNA polymerase ι or κ might be recruited to insert a nucleotide opposite the 3' pyrimidine of the CPD. pnas.org These polymerases are more prone to misincorporation than Pol η. Following this often-incorrect insertion, DNA polymerase ζ (Pol ζ) is typically required to extend the mismatched primer terminus, completing the bypass. pnas.org This collaborative effort allows replication to proceed but frequently results in mutations, most commonly C→T transitions at the 3' base of the CPD. pnas.org The reliance on these error-prone polymerases in the absence of Pol η explains the high incidence of skin cancer in XPV patients. pnas.orgnih.gov

| Bypass Mechanism | Key Polymerase(s) | Outcome |

| Accurate | Pol η researchgate.net | Error-free bypass; insertion of correct nucleotides (e.g., AA opposite TT-CPD). nih.gov Preserves genomic integrity. |

| Error-Prone | Pol ι, Pol κ (inserters) + Pol ζ (extender) pnas.org | Mutagenic bypass; high frequency of nucleotide misincorporation. exlibrisgroup.com Leads to mutations (e.g., C→T transitions) and increased cancer risk. pnas.org |

Other Potential Repair Pathways (e.g., Mismatch Repair involvement)

While nucleotide excision repair (NER) and translesion synthesis (TLS) are the primary mechanisms for dealing with cyclobutane pyrimidine dimers (CPDs), there is some evidence to suggest potential, albeit minor, involvement of other pathways.

The mismatch repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication. Its canonical role is not the repair of bulky adducts like CPDs. However, some studies have explored a potential interplay between NER and MMR. For instance, in xeroderma pigmentosum group C (XP-C) fibroblasts, which are deficient in global genome NER, the transcription-coupled repair pathway becomes the dominant mode of CPD removal from active genes. nih.gov It has been hypothesized that under certain conditions or in the absence of primary repair pathways, the distortion caused by a CPD might be recognized by MMR proteins, although this is not considered a significant repair route for this type of lesion. The structural difference between a CPD and a true mismatch makes it an inefficient substrate for the MMR machinery.

Comparative Analysis of Cyclobutane Pyrimidine Dimer Repair Across Organisms

The repair of cyclobutane pyrimidine dimers (CPDs), a major form of DNA damage induced by ultraviolet (UV) radiation, is crucial for maintaining genomic integrity. Organisms across the domains of life have evolved distinct strategies to counteract this threat. The two primary mechanisms employed are photoreactivation, a direct repair pathway, and nucleotide excision repair (NER), a more complex process that removes the damaged segment of DNA. The prevalence and specifics of these repair systems vary significantly among different organisms, reflecting their evolutionary history and environmental pressures.

Photoreactivation: A Light-Dependent Solution

Photoreactivation is a direct and elegant mechanism for repairing CPDs. It is catalyzed by a single enzyme, CPD photolyase, which utilizes the energy from visible light to specifically break the cyclobutane ring of the dimer, restoring the pyrimidine bases to their original state. This process is highly efficient and does not involve the removal and replacement of nucleotides.

The presence of CPD photolyase is widespread among prokaryotes, as well as in many lower and higher eukaryotes. abeomics.com However, a notable exception is the absence of this enzyme in placental mammals, including humans. abeomics.com This evolutionary divergence suggests that while photoreactivation is a critical defense against UV damage for many life forms, placental mammals have come to rely exclusively on other repair pathways. The reason for this loss is not fully understood but may be related to the evolution of other protective mechanisms, such as a more effective NER system or behavioral adaptations to minimize sun exposure.

| Organism Group | Presence of CPD Photolyase | Primary CPD Repair Mechanism |

| Prokaryotes (e.g., E. coli) | Present | Photoreactivation, Nucleotide Excision Repair |

| Lower Eukaryotes (e.g., Yeast) | Present | Photoreactivation, Nucleotide Excision Repair |

| Plants | Present | Photoreactivation, Nucleotide Excision Repair |

| Insects | Present | Photoreactivation, Nucleotide Excision Repair |

| Fish | Present | Photoreactivation, Nucleotide Excision Repair |

| Amphibians | Present | Photoreactivation, Nucleotide Excision Repair |

| Reptiles | Present | Photoreactivation, Nucleotide Excision Repair |

| Birds | Present | Photoreactivation, Nucleotide Excision Repair |

| Marsupial Mammals | Present | Photoreactivation, Nucleotide Excision Repair |

| Placental Mammals (e.g., Humans) | Absent | Nucleotide Excision Repair |

Nucleotide Excision Repair: A Versatile Defense

In organisms that lack photolyase, and as a secondary mechanism in those that possess it, nucleotide excision repair (NER) is the primary pathway for removing CPDs. abeomics.com NER is a more complex and versatile process that can recognize and repair a wide variety of bulky DNA lesions, not just CPDs. The core steps of NER involve damage recognition, dual incision of the damaged DNA strand on either side of the lesion, excision of the oligonucleotide containing the damage, DNA synthesis to fill the gap, and ligation to seal the final nick.

While the fundamental principles of NER are conserved across different domains of life, the specific proteins involved and the complexity of the machinery can vary.

In Prokaryotes (e.g., E. coli) : The NER process is carried out by the UvrABC endonuclease system. The UvrA protein is involved in damage recognition, UvrB unwinds the DNA around the lesion, and UvrC makes the incisions. DNA Polymerase I then fills in the gap, and DNA ligase seals the strand.

In Eukaryotes (e.g., Yeast, Humans) : The NER machinery is significantly more complex, involving a larger number of proteins. In humans, the process is initiated by the recognition of the lesion by a complex of proteins, including XPC-RAD23B and DDB1-DDB2 (for global genome NER) or by a stalled RNA polymerase II (for transcription-coupled NER). The TFIIH complex, which includes the helicases XPB and XPD, then unwinds the DNA. The endonucleases XPG and XPF-ERCC1 are responsible for the dual incisions. The resulting gap is filled by DNA Polymerase δ or ε, and the final nick is sealed by DNA Ligase I or III.

The following table provides a comparative overview of the key protein complexes involved in NER in E. coli and humans:

| Repair Step | E. coli Proteins | Human Proteins |

| Damage Recognition | UvrA, UvrB | XPC-RAD23B, DDB1-DDB2 (GG-NER); RNA Polymerase II, CSB (TC-NER) |

| DNA Unwinding | UvrB | TFIIH (XPB, XPD helicases) |

| Incision/Excision | UvrC | XPG (3' incision), XPF-ERCC1 (5' incision) |

| DNA Synthesis | DNA Polymerase I | DNA Polymerase δ/ε |

| Ligation | DNA Ligase | DNA Ligase I/III |

Other Repair Mechanisms

While photoreactivation and NER are the primary pathways for CPD repair, other mechanisms can play a role, particularly when these main pathways are overwhelmed or deficient. These can include mutagenic repair or dimer bypass, and recombinational repair. abeomics.com In the fission yeast Schizosaccharomyces pombe, in addition to NER, a UV damage repair (UVDER) pathway contributes to the removal of UV-induced lesions.

Computational Approaches and Modeling of Cyclobutane Pyrimidine Dimers

Molecular Dynamics Simulations for Structural Perturbations and Recognition

Molecular dynamics (MD) simulations are indispensable for investigating the dynamic behavior of biomolecules, including DNA containing CPD lesions. These simulations provide atomic-level insights into the conformational changes induced by CPDs and how these changes are recognized by repair enzymes. unife.itdaneshyari.com

Characterization of "Flipped-in" and "Flipped-out" Conformations of Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers in DNA

CPD lesions induce significant structural distortions in the DNA double helix. MD simulations have been instrumental in characterizing various conformational states of CPD-damaged DNA, including "flipped-in" and "flipped-out" conformations. In the "flipped-in" state, the damaged bases remain within the DNA helix, albeit with local distortions such as kinking and unwinding of the DNA. daneshyari.com Studies have shown that CPDs can cause narrowing of the minor groove at the lesion site and induce unique backbone linkages.

Conversely, the "flipped-out" conformation, where the damaged bases are extruded from the DNA duplex into the solvent or an enzyme's active site, is crucial for enzymatic repair. While spontaneous "flipping-out" transitions are rarely observed in isolated damaged DNA within typical MD simulation timescales, comparative MD simulations of regular and CPD-damaged DNA have revealed transient conformations in the damaged DNA that resemble the global shape of the repair enzyme-bound conformation. daneshyari.com This suggests that the inherent dynamics of CPD-damaged DNA might facilitate initial recognition by repair enzymes even before the full "flipping-out" event.

Table 1: Conformational States of CPD-Damaged DNA

| Conformation | Description | Key Characteristics | Relevance to Repair |

| Flipped-in | Damaged bases remain within the DNA helix. | Local distortions (kinking, unwinding), minor groove narrowing, altered backbone. | May facilitate initial recognition by repair enzymes. daneshyari.com |

| Flipped-out | Damaged bases are extruded from the DNA duplex. | Allows direct access of repair enzymes to the lesion. | Essential for enzymatic repair (e.g., by photolyase). unife.it |

Investigation of DNA Sequence Dependence on Cyclobutane Pyrimidine Dimer Recognition and Repair

The efficiency of CPD recognition and repair can be influenced by the surrounding DNA sequence. MD simulations, alongside experimental studies, have explored how different DNA sequences impact the structural dynamics of CPDs and their interaction with repair proteins. For instance, studies have investigated the effect of cyclobutane cytidine (B196190) dimers (C<>C) compared to thymine (B56734) dimers (T<>T) on the properties of Escherichia coli DNA photolyase. Calculations predict that the permanent electric dipole moment of C<>C is stronger and oriented differently than that of T<>T, which could influence enzyme binding and repair efficiency.

Computational studies have also addressed questions regarding the possible dependence of DNA sequence on the recognition of photodamaged units by artificial enzymes. By modifying adjacent base pairs to the lesion, researchers can study the impact of these modifications on DNA structure and dynamics, providing insights into sequence-specific recognition mechanisms.

Quantum Chemical Calculations for Photochemical Reactions and Repair Energetics

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure, reaction pathways, and energetic profiles associated with CPD formation and repair. These methods are crucial for elucidating the underlying chemical mechanisms.

Elucidation of Reaction Free Energy Surfaces for Cyclobutane Pyrimidine Dimer Splitting

The repair of CPDs, particularly by photolyase enzymes, involves the splitting of the cyclobutane ring. Quantum chemical calculations, often combined with ab initio molecular dynamics simulations, are used to map the reaction free energy surfaces for this process. For example, theoretical studies on the splitting of a thymine CPD anion in water have revealed how the C5-C5' bond splits before the C6-C6' bond. nih.gov These calculations provide critical insights into the bond-breaking events and the stability of intermediates during the repair process.

Modeling Electron Transfer and Back Electron Transfer Dynamics in Photorepair

Photorepair by photolyases is a light-driven, electron-transfer mechanism. Quantum chemical calculations are essential for modeling the intricate electron transfer (ET) and back electron transfer (BET) dynamics. Photolyase, upon absorbing a photon, transfers an electron to the CPD site, leading to the reductive cleavage of the cyclobutane ring. nih.gov

A key challenge in understanding photorepair is the timing of back electron transfer. If the electron returns too soon, the system reverts to the stable, neutral CPD, preventing repair. Computational models have been proposed to explain how the timing of back electron transfer depends on the solvent environment and the active site characteristics of the enzyme. nih.gov These studies help to elucidate the delicate balance of electron transfer rates that ensure efficient repair.

Computational Studies of Enzyme-Cyclobutane Pyrimidine Dimer Interactions (e.g., Photolyase, NER Proteins)

Computational methods are extensively used to investigate the complex interactions between CPD-damaged DNA and various repair enzymes, including photolyases and Nucleotide Excision Repair (NER) proteins.

Photolyases are highly efficient DNA repair enzymes that specifically recognize and repair CPDs using light-driven electron transfer. unife.it Molecular dynamics simulations and quantum chemical calculations have been employed to:

Elucidate base-flipping mechanisms: Upon binding, photolyases induce the CPD lesion to "flip out" of the DNA duplex and into the enzyme's catalytic site. Computational studies have explored the conformational changes in both the DNA and the enzyme during this process, highlighting the role of specific protein-nucleic acid interactions in stabilizing the "flipped-out" state. unife.it

Characterize active site interactions: The enzyme's active site environment is optimized for CPD repair. Computational studies reveal how amino acid residues surrounding the active site interact with the flipped-out lesion through hydrogen bonds and other forces, ensuring proper positioning for catalysis.

Investigate charge transfer pathways: Simulations have introduced novel approaches for modeling electron transfer between the flavin adenine (B156593) dinucleotide (FAD) cofactor and the CPD, qualifying the role of the charged state of the active cofactor during MD modeling. Observations show that flavin actively participates in the charge transfer process, involving conformational changes of the DNA and CPD substrate fragment.

NER proteins constitute another major repair pathway for bulky DNA lesions like CPDs in mammals. researchgate.net Computational studies contribute to understanding how NER proteins recognize the structural distortions caused by CPDs and initiate the excision process. While photolyases directly reverse the dimer, NER involves a multi-protein complex that removes a segment of the damaged strand. Computational modeling helps to decipher the initial recognition events and the subsequent steps of the NER pathway.

Table 2: Key Enzymes Interacting with CPDs and Computational Approaches

| Enzyme Type | Role in CPD Repair | Computational Approaches | Key Findings/Insights |

| Photolyase | Direct reversal of CPDs via light-driven electron transfer. | MD simulations, Quantum Chemical calculations, Hybrid QM/MM. nih.govunife.it | Characterization of base-flipping, elucidation of electron transfer dynamics, active site optimization. unife.it |

| NER Proteins | Excision of CPD-containing DNA segments. researchgate.net | MD simulations, docking studies. | Understanding initial lesion recognition and DNA distortion accommodation within nucleosomes. |

Advanced Computational Methodologies in Cyclobutane Pyrimidine Dimer Research

The investigation of cyclobutane pyrimidine dimers (CPDs) heavily relies on sophisticated computational techniques that allow researchers to model complex molecular interactions and predict their outcomes. These methodologies range from high-level quantum mechanical calculations to combinatorial optimization algorithms, each offering unique perspectives on CPD formation, repair, and related biological processes. Diverse mechanisms of CPD formation and repair, encompassing various charge, excitation, and multiplicity states, have been mapped using high-level ab initio methods barbatti.org.

Applications of Hybrid Density Functional Theory

Hybrid Density Functional Theory (DFT) is a powerful quantum chemical method extensively applied in the study of reaction mechanisms and molecular spectroscopy mdpi.com. In the context of CPD research, hybrid DFT techniques have been crucial for exploring the reaction pathways involved in the photochemical formation of cyclobutane thymine dimers in DNA acs.org. Studies using these methods have revealed that the thymine-thymine [2+2] cycloaddition, a key step in CPD formation, exhibits favorable energy barriers and reaction energies in both singlet and triplet excited states acs.org. The triplet mechanism, in particular, is distinct from concerted singlet state cycloaddition processes, involving the initial formation of a diradical followed by ring closure through singlet-triplet interaction acs.org.

Beyond formation, DFT calculations have also been employed to investigate the oxidative repair processes of pyrimidine cyclobutane dimers, such as those involving nitrate (B79036) radicals (NO₃•). These studies utilize DFT to explore potential alternative mechanisms, including hydrogen atom transfer (HAT) pathways, providing a deeper understanding of repair kinetics and reactivity mdpi.com. Furthermore, DFT is effective for examining photocatalytic reactions, encompassing excited-state reactivity and energy transfer processes relevant to DNA damage and repair mdpi.com. Its balanced accuracy and efficiency also make DFT suitable for integration into hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, where it describes the chemically important regions of large biological systems like proteins frontiersin.orgresearchgate.netnih.gov.

Utilization of Binary Cost Function Networks and Integer Linear Programming in Protein Design Problems related to CPDs

Computational Protein Design (CPD) is a combinatorial optimization problem focused on identifying proteins that can perform specific tasks by optimizing a complex energy function over various amino acid sequences github.ioinrae.frresearchgate.net. This framework is highly relevant for designing proteins involved in recognizing and repairing DNA damage, such as CPDs. The challenge of exploring the vast protein sequence-conformation combinatorial space necessitates efficient computational optimization techniques github.io.

The CPD problem can be effectively modeled as either binary Cost Function Networks (CFN) or 0/1 Integer Linear Programming (ILP) problems github.ioinrae.frresearchgate.netoup.com. These approaches have demonstrated significant computational speedups when compared to traditional CPD algorithms, such as those combining Dead End Elimination with A* github.iooup.com. CFN-based methods, in particular, have shown superior performance in identifying the Global Minimum Energy Conformation (GMEC) and generating sets of low-energy sequence-conformation models researchgate.netoup.com.

Methodological Advances in Studying Cyclobutane Pyrimidine Dimers

Chemical Synthesis of Site-Specifically Modified Oligonucleotides Containing Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers

The precise study of CPDs requires the ability to introduce these lesions at specific positions within oligonucleotides. Chemical synthesis methods allow for the creation of site-specifically modified oligonucleotides containing CPDs, which are essential tools for investigating DNA damage and repair mechanisms biosyn.com. The most significant quantity of dimers formed are the cis-syn cyclobutane dimer of two thymine (B56734) bases (T^T) biosyn.com.

The general approach involves incorporating a pre-synthesized CPD building block into the oligonucleotide chain during solid-phase synthesis. These modified oligonucleotides are stable when stored frozen and protected from light genelink.com. Researchers can design oligonucleotides with a CPD lesion at a specific position, which is crucial for elucidating the nucleotide excision repair (NER) mechanism glenresearch.com. For instance, a CPD phosphoramidite (B1245037) has been developed to enable this site-specific incorporation glenresearch.com.

Studies have prepared synthetic oligonucleotides containing cytosine, 5-methylcytosine (B146107) (5mC), or 5-hydroxymethylcytosine (B124674) (5hmC) within specific dipyrimidine contexts to examine the susceptibility of these modified bases to CPD formation. For example, 64-mer oligonucleotides with four modified cytosines on each strand have been used, where two modified bases were in a dipyrimidine sequence context near restriction sites nih.gov.

Spectroscopic Techniques for Cyclobutane Pyrimidine Dimer Characterization and Dynamics

Spectroscopic methods provide invaluable insights into the structural characteristics and ultrafast dynamics of CPDs and their interactions with repair enzymes.

UV/Vis, HPLC, NMR, FTIR, and Raman Spectroscopy

Various spectroscopic techniques are employed for the characterization of CPDs:

UV/Vis Spectroscopy: UV/Vis spectroscopy is used to monitor the formation and repair of CPDs. For example, the quantum yields of self-repair of CPD-containing DNA and RNA sequences can be determined by UV/Vis spectroscopy and HPLC analysis upon UV irradiation rsc.orgchemrxiv.org. The absorption coefficients of various species involved in CPD repair, such as flavin adenine (B156593) dinucleotide (FADH-) and thymine, can be obtained from steady-state UV/Vis absorption measurements pnas.org.

HPLC (High-Performance Liquid Chromatography): HPLC is often coupled with UV/Vis detection to quantify the formation and repair of CPDs by separating and identifying the modified and unmodified nucleobases or oligonucleotides rsc.orgchemrxiv.orgresearchgate.net.

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can provide detailed structural information about CPDs within DNA or RNA sequences, revealing changes in conformation induced by the dimer formation.

FTIR (Fourier Transform Infrared) Spectroscopy: FTIR spectroscopy is a powerful tool for investigating the structural changes of CPDs and their interacting proteins. Light-induced FTIR difference spectroscopy has been applied to study the repair mechanism of CPDs by enzymes like Escherichia coli cyclobutane pyrimidine dimer photolyase (CPD-PHR) nih.govacs.orgresearchgate.net. FTIR can reveal protein dynamics during photoactivation and DNA repair, suggesting coordinated conformational changes between the enzyme's cofactor and apoprotein upon FAD activation nih.gov. It has also been used to investigate the recognition and repair mechanisms of CPD by deoxyribozymes acs.org.

Raman Spectroscopy: While not as extensively detailed in the provided snippets for direct CPD characterization, Raman spectroscopy, like FTIR, provides vibrational information that can be used to study molecular structure and dynamics. Time-resolved infrared (TRIR) spectroscopy, a related technique, has proven to be an incomparable spectroscopic method for obtaining structural information with ultrafast time and high spectral resolution researchgate.net.

Femtosecond-Resolved Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond-resolved absorption spectroscopy is crucial for resolving the ultrafast dynamics of CPD formation and repair. This technique allows for the direct observation of transient absorption changes, providing insights into the picosecond-scale events during CPD repair pnas.orgresearchgate.netnih.govresearchgate.netresearchgate.netohiolink.edunih.gov.

Key findings from femtosecond-resolved absorption spectroscopy include:

Sequential Splitting of CPD: The cyclobutane ring of CPDs splits in two sequential steps within 90 picoseconds during repair by photolyase pnas.orgnih.govohiolink.edu.

Electron Tunneling Pathways: Ultrafast UV absorption spectroscopy has revealed that electrons tunnel between the flavin adenine dinucleotide (FAD) cofactor and the CPD substrate through an intervening adenine moiety, enhancing the electron transfer rate pnas.orgnih.govresearchgate.netnih.gov. This electron transfer is a critical step in the photolyase-catalyzed repair mechanism pnas.orgnih.gov.

Conformational Dynamics: Femtosecond-resolved absorption spectroscopy can monitor the dynamics of reactants, intermediates, and products, providing a complete spatio-temporal molecular picture of CPD repair pnas.orgnih.govresearchgate.net.

High-Throughput Sequencing Protocols for Genomic Cyclobutane Pyrimidine Dimer Mapping (e.g., CPD-seq, HS-Damage-seq)

High-throughput sequencing technologies have revolutionized the ability to map CPDs across entire genomes at single-nucleotide resolution, providing unprecedented detail on their formation and repair in vivo frontiersin.orgoup.comnih.govpnas.orgspringernature.combiorxiv.orgnih.govfrontiersin.orgpnas.orgproquest.comresearchgate.netbiorxiv.orgplos.orgcore.ac.uknih.gov.

CPD-seq (Cyclobutane Pyrimidine Dimer Sequencing): CPD-seq is a high-throughput sequencing method specifically designed to capture UV-induced DNA damage nih.govresearchgate.net. The protocol involves:

UV Irradiation: Cells (e.g., yeast or human) are exposed to UV light to induce CPDs in genomic DNA frontiersin.orgpnas.orgnih.gov.

DNA Isolation and Fragmentation: Genomic DNA is purified and sonicated into short fragments (e.g., ~400 bp) frontiersin.orgpnas.orgnih.gov.

Adapter Ligation and Blocking: A first adapter is ligated to the DNA fragment ends. Subsequently, free 3' hydroxyls (3'OH) are blocked to prevent non-specific ligation frontiersin.orgpnas.orgnih.gov.

Enzymatic Cleavage: The DNA is treated with T4 endonuclease V (T4 endoV) and an apurinic/apyrimidinic (AP) endonuclease (APE1). These enzymes cleave upstream of the CPDs, creating a new ligatable 3'OH group at the damage site frontiersin.orgpnas.orgnih.gov.

Second Adapter Ligation: A second adapter is ligated to the newly generated 3'OH frontiersin.orgpnas.org.

Purification and Sequencing: Ligated DNA fragments are purified, PCR amplified, and then sequenced frontiersin.orgpnas.org.

Bioinformatics Analysis: Alignment of the CPD-seq reads to a reference genome provides a single-nucleotide resolution map of CPD formation and repair frontiersin.orgnih.govpnas.org.

CPD-seq has revealed that CPDs form more readily at positions where the minor groove of DNA faces "out" from histone proteins in nucleosomes, leading to periodic CPD formation that mirrors somatic mutations in skin cancers frontiersin.org. It has also shown that DNA-binding transcription factors can inhibit CPD formation at their binding sites, effectively shielding important DNA elements from UV damage pnas.org.

HS-Damage-seq (High-Sensitivity Damage Sequencing): HS-Damage-seq is an improved version of Damage-seq with enhanced sensitivity, allowing for the detection of lower levels of DNA damage pnas.orgplos.orgcore.ac.uk. This method utilizes immunoprecipitation (IP) with anti-CPD antibodies to enrich for CPD-containing DNA fragments frontiersin.orgpnas.orgplos.orgnih.gov. The general steps include:

UV Irradiation and DNA Preparation: Genomic DNA from UV-treated cells is isolated, sonicated, and subjected to end repair and adapter ligation frontiersin.orgpnas.orgplos.org.

Immunoprecipitation: The damaged DNA strands are enriched by IP using anti-CPD antibodies frontiersin.orgpnas.orgplos.orgnih.gov.

Primer Extension and Detection: A biotinylated primer is annealed and extended by a DNA polymerase, which stalls at the damage sites, allowing for precise mapping of lesions frontiersin.orgpnas.orgnih.gov.

Sequencing: The extended products are processed for high-throughput sequencing pnas.org.

HS-Damage-seq has been used to generate time-resolved UV damage maps of CPDs and compare them with repair maps obtained by excision repair sequencing (XR-seq) pnas.orgcore.ac.uk. These combined methods have shown that while UV-induced damage is relatively uniform across the genome, repair efficiency is significantly influenced by chromatin states and transcription pnas.org. Other related high-throughput sequencing protocols include XR-seq, RADAR-seq, and adductSeq/freqSeq oup.com. Circle-damage-seq is another method developed to map cytosine deamination events associated with CPDs, involving DNA circularization and damage-selective cleavage frontiersin.orgbiorxiv.org.

X-ray Crystallography and Structural Biology of Cyclobutane Pyrimidine Dimer-Protein Complexes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of CPDs, both in isolation and in complex with DNA repair proteins. These structures provide atomic-level insights into how CPDs distort DNA and how repair enzymes recognize and act upon these lesions nakb.orgpnas.orgrcsb.orgcornell.edunih.gov.

Key Structural Insights:

CPD-Containing DNA: Crystal structures of duplex DNA containing CPD lesions have been reported, revealing the precise relationship between the structure and properties of CPD-damaged DNA pnas.org. For instance, a crystal structure of a DNA decamer containing a cis-syn thymine dimer (T^T) has been determined at 2.0 Å resolution pnas.org.

Nucleosome-CPD Complexes: Crucially, the crystal structure of a nucleosome containing CPDs has been determined nakb.orgrcsb.orgcornell.edunih.gov. This structure shows that within the nucleosome, the CPD induces only limited local backbone distortion, and the affected bases are accommodated within the duplex rcsb.orgcornell.edu. Interestingly, one of the affected thymine bases in the CPD can be located within 3.0 Å of the undamaged complementary adenine base, suggesting the maintenance of complementary hydrogen bonds rcsb.orgcornell.edu.

CPD-Protein Recognition: X-ray crystallography has provided insights into how DNA damage-binding proteins, such as UV-DDB (UV-damaged DNA-binding protein), recognize CPD lesions. The structure of UV-DDB bound to CPD-containing DNA shows how the binding pocket of the DDB2 subunit is optimized for CPD recognition glenresearch.com. UV-DDB efficiently binds to nucleosomal CPDs, highlighting its role in the initial stages of the nucleotide excision repair (NER) pathway rcsb.orgcornell.edu.

Photolyase-CPD Complexes: Structural studies of photolyases, the enzymes responsible for direct reversal of CPDs, have revealed the molecular nature of their FAD binding and substrate recognition sites acs.org. During repair, the photoproduct is flipped out from the DNA duplex into a cavity closer to the FAD cofactor within the enzyme acs.org. Time-resolved serial femtosecond crystallography (TR-SFX) is an emerging technique that allows for the visualization of the entire photolyase reaction cycle in real time and at atomic resolution, capturing conformational and chemical changes of the enzyme, cofactor, and CPD during repair nih.gov. This technique has shown that the first bond-breaking event within the CPD can occur within 650 picoseconds nih.gov.

These structural insights are vital for understanding how cells detect and repair UV-induced DNA damage and for developing strategies to mitigate the harmful effects of UV radiation.

Broader Academic Research Implications of Cyclobutane Pyrimidine Dimers

Contributions to Understanding Global DNA Damage Response Pathways

The presence of CPDs in DNA serves as a primary signal for initiating a global DNA damage response. These lesions are the most common type of DNA damage induced by UVB radiation and act as a principal mediator of the cellular transcriptional response to UV exposure. nih.gov The distortion of the DNA helix caused by CPDs can impede critical cellular processes such as transcription and DNA replication, thereby triggering complex signaling cascades. nih.govwikipedia.org